

A Technical Guide to the Discovery and History of Barium Stearate

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Compound of Interest

Compound Name: Barium stearate

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Abstract

Barium stearate ($C_{36}H_{70}BaO_4$) is a metallic soap with significant industrial applications, primarily as a heat stabilizer and lubricant in the plastics industry, a waterproofing agent, and a component in greases. Its history is not one of a singular discovery but rather a culmination of foundational work in 19th-century chemistry. This guide traces the origins of **barium stearate** from the initial identification of its constituent components—barium and stearic acid—to the pioneering work on metallic soaps and modern synthesis protocols. Detailed experimental methodologies, quantitative data, and process diagrams are provided to offer a comprehensive technical overview for a scientific audience.

Historical Development: From Elements to a Compound

The synthesis of **barium stearate** was predicated on the discovery and characterization of its fundamental precursors: the element barium and stearic acid.

The Discovery of Barium

The journey began with the identification of a new "earth" by Carl Wilhelm Scheele in 1772 from the mineral barite.^[1] Due to its high density, it was named from the Greek word barys, meaning "heavy".^[1] The elemental form of barium, a soft, silvery-gray alkaline earth metal, was

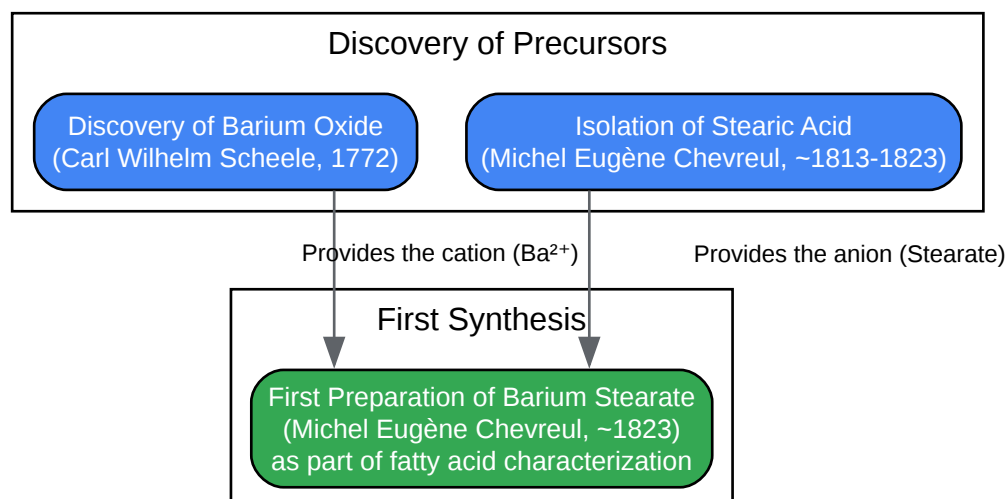
not isolated until 1808 by Sir Humphry Davy in London through the electrolysis of molten barium salts.[1]

The Isolation of Stearic Acid

The organic component, stearic acid, was first isolated and characterized by the French chemist Michel Eugène Chevreul. His comprehensive research on animal fats, published in his seminal 1823 work, *Recherches chimiques sur les corps gras d'origine animale*, laid the groundwork for lipid chemistry.[2][3] Through a process of saponification (soap making) followed by acidification, he successfully separated various fatty acids. He isolated a new, saturated fatty acid from sheep fat which he named "stearic acid" (from the Greek *stéar*, for tallow).[3] Chevreul's meticulous methodology, which combined crystallization, distillation, and melting point determination, was revolutionary for the time.[3]

First Synthesis of Metallic Soaps

The first preparation of **barium stearate** can be attributed to Chevreul himself. In his 1823 publication, he describes the preparation of various metallic salts of fatty acids to study their properties and aid in purification. He specifically mentions the use of barium salts ("butirate de baryte") for the fractional crystallization of fatty acids.[2][4][5] By reacting a soluble barium salt with the potassium or sodium soaps he had created, he could precipitate the insoluble barium soap, which is the fundamental principle of the double decomposition method still in use today. This work represents the first documented synthesis of **barium stearate**.



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Figure 1: Logical relationship of the key discoveries leading to **barium stearate**.

Quantitative Data

The physical and chemical properties of **barium stearate** are summarized below. It is noteworthy that different sources report varying melting points, which may be attributable to differences in purity, crystalline structure, or measurement technique.

Property	Value	Citations
Chemical Formula	C ₃₆ H ₇₀ BaO ₄	[6]
Molecular Weight	704.27 g/mol	[6][7]
Appearance	White to slightly yellow, fine powder	[6][8][9]
Density	1.145 g/cm ³	[6][7][8][10]
Melting Point	>225 °C (or 160-210 °C, depending on grade)	[6][7][8][9]
Solubility	Water: Insoluble (3.2 mg/L at 25 °C) Ethanol: Insoluble Hot Solvents: Soluble in hot benzene, toluene, and other non-polar solvents	[6][7][8][9]
Thermal Stability	Decomposition onset > 203.6 °C (at 5% mass loss)	[9]
Barium Content (%)	~20.0 ± 0.5 (Premium Grade)	[9]
Free Acid (%)	≤ 0.5 (Premium Grade)	[9]

Spectroscopic Data (FTIR)

The formation of **barium stearate** from stearic acid is readily confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy. The key spectral change is the disappearance of the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group (around 1700

cm⁻¹) and the appearance of two new strong absorption bands corresponding to the carboxylate anion (COO⁻).

Functional Group	Vibration Mode	Characteristic Absorption Range (cm ⁻¹)	Notes	Citations
Alkyl Chain (CH ₂ , CH ₃)	C-H Asymmetric & Symmetric Stretch	2850 - 2960	Strong, sharp peaks indicative of the long hydrocarbon chains. For BaSt, $\nu_{as}(CH_2)$ is at ~2914-2917 cm ⁻¹ .	[6]
Carboxylate Anion (COO ⁻)	Asymmetric Stretch (ν_{as})	1540 - 1650	A very strong and characteristic band for metallic soaps. Replaces the C=O stretch of the parent acid.	[7][10]
Carboxylate Anion (COO ⁻)	Symmetric Stretch (ν_s)	1360 - 1450	A strong band, which, along with the asymmetric stretch, confirms the ionic nature of the headgroup.	[7][10]
Alkyl Chain (CH ₂)	Scissoring Bend (δ)	~1471	A sharp band indicating a well-ordered, all-trans zigzag chain conformation in crystalline form.	[6]

Experimental Protocols

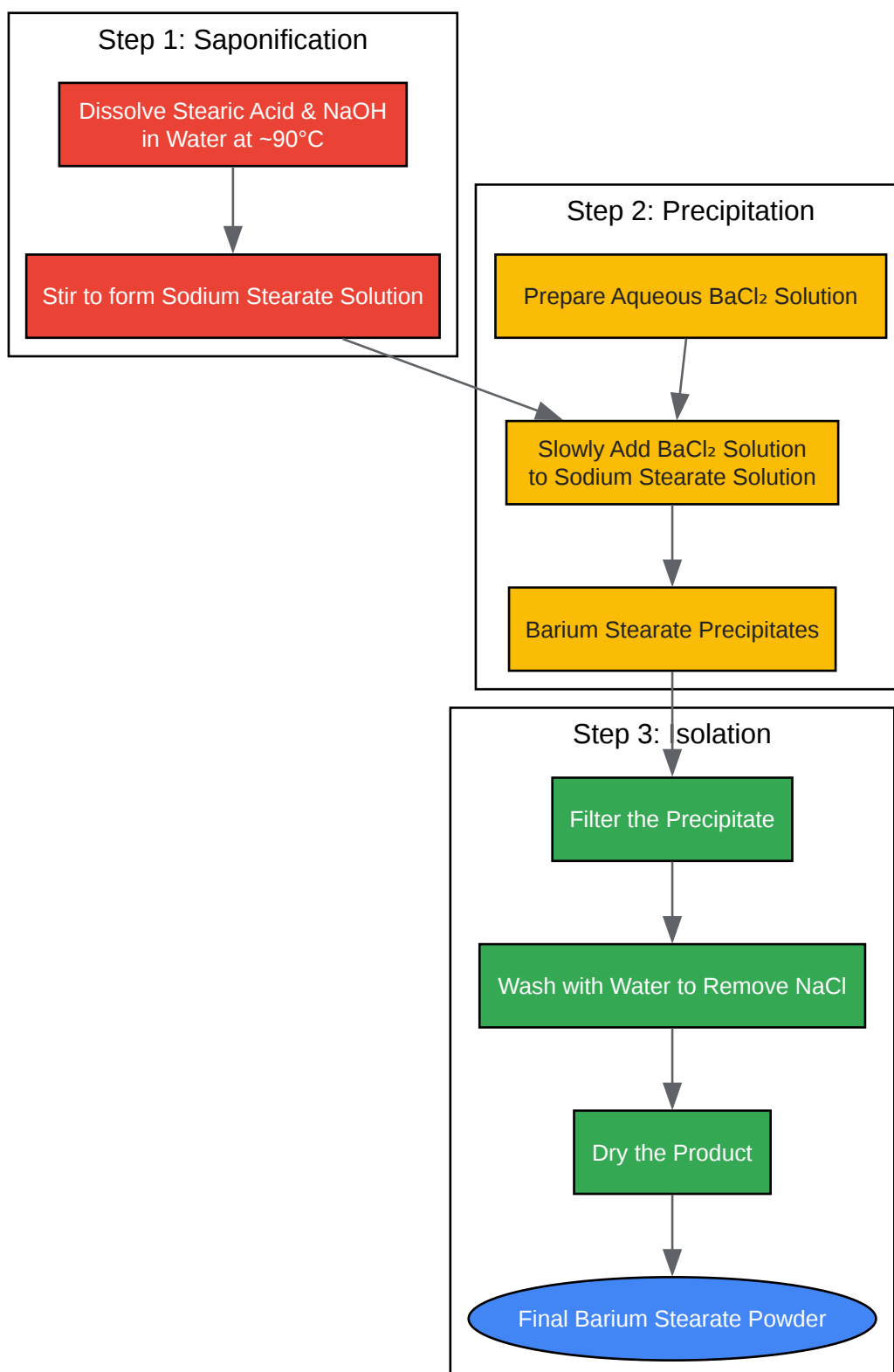
Two primary methods have been established for the synthesis of **barium stearate**: the historical Double Decomposition (Precipitation) method and the more direct Fusion or Direct Reaction method.

Historical & Modern Protocol: Double Decomposition (Precipitation)

This method, analogous to Chevreul's original approach, involves a two-step reaction in an aqueous medium. It is widely used because it yields a fine, fluffy powder.

Methodology:

- Saponification: Stearic acid is neutralized with an aqueous solution of a strong base, typically sodium hydroxide (NaOH), to form a water-soluble soap, sodium stearate. The reaction is often carried out at an elevated temperature (~80-90 °C) to ensure the melting of stearic acid and complete reaction.
 - Reaction: $\text{C}_{17}\text{H}_{35}\text{COOH} + \text{NaOH} \rightarrow \text{C}_{17}\text{H}_{35}\text{COONa} + \text{H}_2\text{O}$
- Precipitation (Metathesis): A solution of a water-soluble barium salt, such as barium chloride (BaCl_2), is slowly added to the sodium stearate solution under constant stirring.
- Reaction: The barium ions displace the sodium ions, causing the immediate precipitation of the water-insoluble **barium stearate**.
 - Reaction: $2 \text{C}_{17}\text{H}_{35}\text{COONa} + \text{BaCl}_2 \rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Ba}\downarrow + 2 \text{NaCl}$
- Isolation & Purification: The precipitate is collected by filtration. It is then washed thoroughly with water to remove the sodium chloride byproduct.
- Drying: The washed product is dried in an oven to yield the final **barium stearate** powder.



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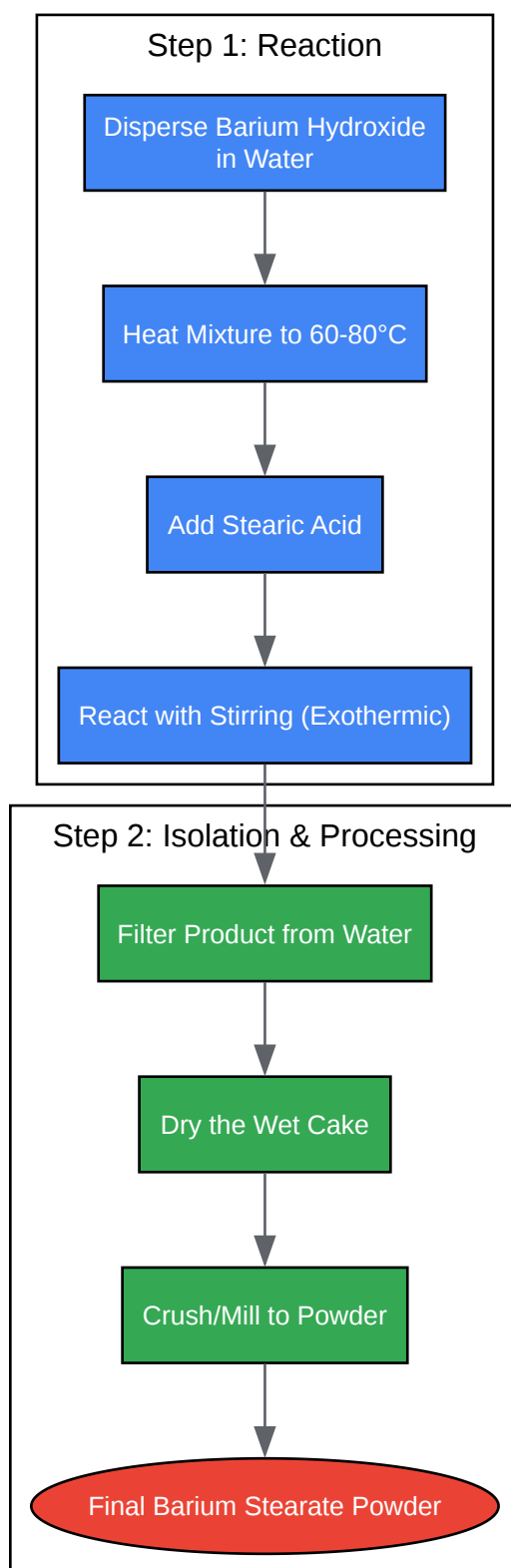
Figure 2: Experimental workflow for the Double Decomposition (Precipitation) method.

Modern Protocol: Direct Method (Fusion/Aqueous)

This method involves the direct reaction of stearic acid with a barium base, such as barium hydroxide or barium oxide. It is often considered more efficient as it can reduce water usage and eliminate salt byproducts.

Methodology:

- Dispersion: Barium hydroxide octahydrate ($\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$) is dispersed in water in a reactor with stirring and heating.
- Reaction Initiation: The mixture is heated to a temperature above the melting point of stearic acid (typically 60-80 °C).
- Addition: Molten or powdered stearic acid is added to the hot barium hydroxide suspension. The reaction is exothermic and the temperature may rise further.
 - Reaction: $2 \text{C}_{17}\text{H}_{35}\text{COOH} + \text{Ba}(\text{OH})_2 \rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Ba} \downarrow + 2 \text{H}_2\text{O}$
- Completion: The reaction mixture is stirred for a set period (e.g., 20-30 minutes) to ensure complete conversion.
- Isolation: The resulting **barium stearate** product is separated via filtration.
- Drying & Milling: The wet cake is dried and often milled or crushed to achieve the desired particle size.



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Figure 3: Experimental workflow for the Direct Reaction method.

Conclusion

The history of **barium stearate** is a clear illustration of chemical science progression, from the fundamental discovery of elements and organic molecules to their combination to create materials with specific, useful properties. The foundational research by Scheele and, most critically, Chevreul in the late 18th and early 19th centuries provided the necessary components and the initial synthetic methodology. While modern industrial processes have been optimized for efficiency, yield, and purity, they remain fundamentally based on the two primary pathways: precipitation and direct reaction. The detailed quantitative and procedural data provided herein offer a robust reference for scientists and professionals working with this versatile compound.

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